methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO5S4 and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Palladium‐Catalyzed Arylation : A study by Bheeter et al. (2013) demonstrated the use of thiophene-2-carboxylates for palladium-catalyzed direct regiospecific arylation. This method allows for the coupling of thiophene derivatives with aryl/heteroaryl bromides under in situ decarboxylation, leading to 5-arylated thiophene derivatives with potential for further modification and application in various fields, including material science and pharmacology (Bheeter, Bera, & Doucet, 2013).
Cross-Dehydrogenative Coupling : The cross-dehydrogenative coupling (CDC) of thiophenols with active methylene compounds, promoted by Cs2CO3 and using air as the oxidant, was explored by Chen et al. (2017). This process facilitates the construction of carbon–sulfur bonds, leading to α-sulfenylated carbonyl compounds, showcasing the compound's utility in synthetic chemistry (Chen, Wang, Wen, Huang, Yan, & Zeng, 2017).
Material Science and Photodegradation
Photochemical Degradation of Oil Components : Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, specifically methylated benzothiophenes. Their work provides insights into the environmental fate of thiophene-containing compounds following oil spills, elucidating the oxidative degradation pathways leading to simpler sulfur-containing acids (Andersson & Bobinger, 1996).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely, depending on their specific structures .
Result of Action
Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Environmental factors can potentially influence the action of thiophene derivatives .
Safety and Hazards
While specific safety and hazard information for “methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is not available in the retrieved resources, it is generally recommended to handle organic compounds with care, avoiding contact with skin and eyes, and inhalation of vapors .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S4/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCNJUBCWXCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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